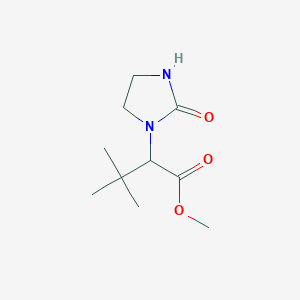
methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a multi-purpose compound that has been extensively studied in the fields of chemistry, biology, and medicine. It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound for various applications.
Preparation Methods
The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves several steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with an imidazolidinone derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring plays a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can be compared with other similar compounds, such as:
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)pentanoate These compounds share similar structures but differ in the length of the carbon chain attached to the imidazolidinone ring. The unique structure of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate makes it particularly useful for specific applications where the balance of hydrophobic and hydrophilic properties is crucial .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(8(13)15-4)12-6-5-11-9(12)14/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRBMBAFUBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
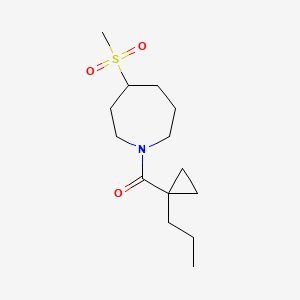
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-6-methylpyridine-2-carboxamide](/img/structure/B7441350.png)
![4-cyclopropyl-N-[(2-ethylphenyl)methyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7441373.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-4,4,4-trifluoro-3,3-dimethylbutan-1-one](/img/structure/B7441390.png)
![4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B7441392.png)
![(3,4-Dimethoxy-2-methylphenyl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7441394.png)
![1-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7441400.png)
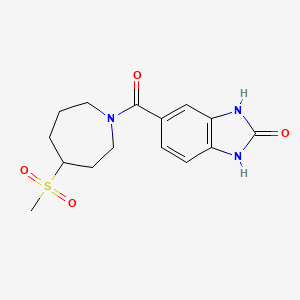
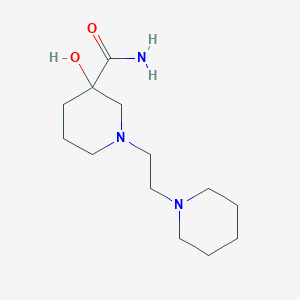
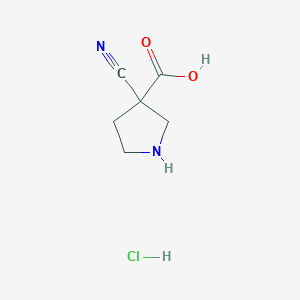
![N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7441430.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7441431.png)
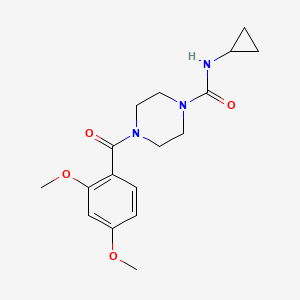
![3-[(3-methoxyphenyl)methylsulfonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7441451.png)
